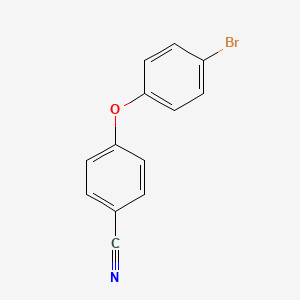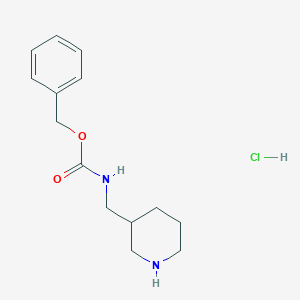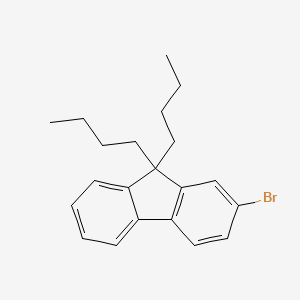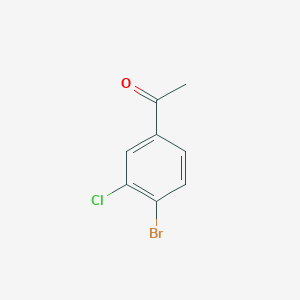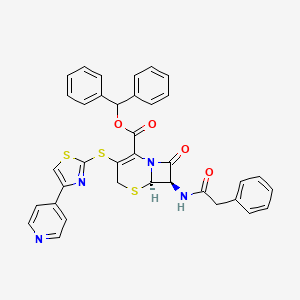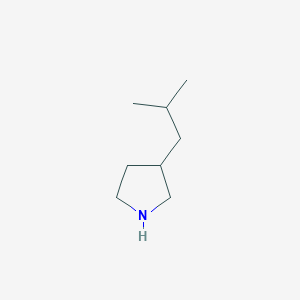
3-异丁基吡咯烷
描述
3-Isobutylpyrrolidine is an organic compound with the molecular formula C8H17N and a molecular weight of 127.23 g/mol . It is a colorless to pale yellow oily liquid that is soluble in common organic solvents such as ethanol, ketones, and ethers . This compound is known for its stability under standard conditions and is used as an intermediate in organic synthesis .
科学研究应用
3-Isobutylpyrrolidine has a wide range of applications in scientific research:
作用机制
Target of Action
3-Isobutylpyrrolidine is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids are known to interact with a variety of targets, including various enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Pyrrolidine alkaloids, the class of compounds to which 3-isobutylpyrrolidine belongs, are known to interact with their targets in a variety of ways, leading to a range of biological activities . These interactions can result in changes such as enzyme inhibition or activation, modulation of receptor activity, and interference with cellular processes .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cellular metabolism . The exact pathways affected by 3-Isobutylpyrrolidine would depend on its specific targets and mode of action.
Result of Action
Given that it is a pyrrolidine alkaloid derivative, it may share some of the biological activities associated with this class of compounds, which include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
生化分析
Biochemical Properties
3-Isobutylpyrrolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, 3-Isobutylpyrrolidine can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of 3-Isobutylpyrrolidine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Isobutylpyrrolidine can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 3-Isobutylpyrrolidine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, 3-Isobutylpyrrolidine can influence gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Isobutylpyrrolidine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Isobutylpyrrolidine can undergo degradation over time, leading to changes in its biochemical activity. Additionally, long-term exposure to 3-Isobutylpyrrolidine can result in alterations in cellular function, including changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 3-Isobutylpyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, 3-Isobutylpyrrolidine can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
3-Isobutylpyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of specific metabolites, thereby affecting overall metabolic activity. For instance, 3-Isobutylpyrrolidine can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid levels and metabolic flux .
Transport and Distribution
Within cells and tissues, 3-Isobutylpyrrolidine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, 3-Isobutylpyrrolidine can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of 3-Isobutylpyrrolidine within cells can affect its overall biochemical activity and function .
Subcellular Localization
The subcellular localization of 3-Isobutylpyrrolidine plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 3-Isobutylpyrrolidine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can modulate enzyme activity and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: 3-Isobutylpyrrolidine can be synthesized through the reaction of pyrrolidine with isobutyl alcohol in the presence of a catalyst and an appropriate solvent . The reaction typically involves heating the mixture to facilitate the formation of the desired product, followed by extraction and purification processes to isolate 3-Isobutylpyrrolidine .
Industrial Production Methods: Industrial production of 3-Isobutylpyrrolidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .
化学反应分析
Types of Reactions: 3-Isobutylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: It can be reduced to form secondary amines.
Substitution: 3-Isobutylpyrrolidine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and alkylating agents are typically used in substitution reactions.
Major Products Formed:
Oxidation: Amides and nitriles.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the reagents used.
相似化合物的比较
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Isobutylamine: A related compound with a similar isobutyl group but lacking the pyrrolidine ring.
N-Methylpyrrolidine: Another pyrrolidine derivative with a methyl group attached to the nitrogen atom.
Uniqueness of 3-Isobutylpyrrolidine: 3-Isobutylpyrrolidine stands out due to its unique combination of the pyrrolidine ring and the isobutyl group, which imparts distinct chemical and biological properties. This combination enhances its solubility, stability, and reactivity, making it a valuable compound in various applications .
属性
IUPAC Name |
3-(2-methylpropyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)5-8-3-4-9-6-8/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYDGLLISXSAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629275 | |
| Record name | 3-(2-Methylpropyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-03-0 | |
| Record name | 3-(2-Methylpropyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methylpropyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



